molecular formula C14H10O B023603 Phenanthren-2-ol CAS No. 605-55-0

Phenanthren-2-ol

Cat. No. B023603
CAS RN: 605-55-0
M. Wt: 194.23 g/mol
InChI Key: YPWLZGITFNGGKW-UHFFFAOYSA-N
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Description

Phenanthren-2-ol is an important structural motif in chemistry and materials science. The compound is involved in various synthesis routes due to its unique chemical and physical properties. It serves as a key intermediate in the synthesis of complex organic molecules and has applications across diverse fields, from material science to pharmaceuticals, albeit the focus here excludes drug use and dosage information.

Synthesis Analysis

Phenanthren-2-ol and its derivatives can be synthesized through several methods, including palladium(II)-catalyzed γ-C(sp2)-H arylation, cationic cyclization, dehydration, and migration tandem reactions which allow for the efficient one-pot preparation of phenanthrenes, including unsymmetric variants with good to excellent yields (Gou et al., 2018). Additionally, iron-catalyzed [4+2] benzannulation and copper-catalyzed coupling of terminal alkynes and N-tosylhydrazones have been employed to synthesize substituted phenanthrenes under mild conditions (Matsumoto, Ilies, & Nakamura, 2011), (Ye et al., 2011).

Molecular Structure Analysis

The molecular structure of Phenanthren-2-ol has been elucidated through techniques such as X-ray crystal analysis. The crystal structure of phenanthrene:picric acid molecular complex, for example, provides insight into the molecular arrangements and interactions, highlighting alternate stacking along the c-axis and intramolecular hydrogen bonding in picric acid (Yamaguchi et al., 1988).

Chemical Reactions and Properties

Phenanthren-2-ol undergoes various chemical reactions, demonstrating its versatile reactivity. The compound is a precursor to various ring-retaining and ring-opening oxygenated polycyclic aromatic hydrocarbons (PAHs) through OH radical-initiated atmospheric degradation in the presence of O2 and NOx. This process elucidates the atmospheric fate of phenanthrene and its derivatives (Zhao, Zhang, & Wang, 2016).

Physical Properties Analysis

The physical properties of Phenanthren-2-ol, such as photoluminescence, are significant for its applications in materials science. For instance, oligo(3,6-phenanthrene ethynylenes) show high fluorescent quantum yields and red-shifted emissions with an increase in the number of phenanthrene blocks. These properties are critical for designing new photoluminescent materials (Li et al., 2013).

Chemical Properties Analysis

The chemical properties of Phenanthren-2-ol are highlighted through its reactions and the resulting compounds. For example, the synthesis of phenanthren- o -iminoquinone complexes of rare earth metals showcases the chemical versatility and the formation of paramagnetic complexes, offering insights into the electronic and magnetic properties of such compounds (Bochkarev et al., 2010).

Scientific Research Applications

Application 1: Enantioselective Synthesis of Helicenes

  • Summary of Application : The research involves the enantioselective synthesis of 4helicenes through organocatalyzed intermolecular C-H amination of 2-hydroxybenzo[a]phenanthrene derivatives .
  • Methods of Application :
    • Procedure : The method allows for efficient peri assembling of 1,12-disubstituted 4carbohelicenes via an enantioselective amination reaction.
  • Results : The synthesis resulted in 4- and 5helicenes with both structural diversity and stereochemical complexity, achieving good efficiency and excellent enantiocontrol. Large-scale preparations and transformations of the helical products were also demonstrated .

Application 2: Synthesis of Phenanthrenyl Ketal and 9-Fluorenones

  • Summary of Application : This study reports a novel pathway for the oxidation of 9-phenanthrenol, leading to the synthesis of phenanthrenyl ketal and 9-fluorenones .
  • Results : 9-Fluorenone and its derivatives were synthesized in good to high yields, demonstrating the practicality of the oxidation pathway .

Application 3: One-Pot Synthesis of 2-Naphthols

  • Summary of Application : The research focuses on a one-pot synthesis method for creating 2-naphthol derivatives, including phenanthren-2-ol, with high site selectivity and functional group compatibility .
  • Results : The derivatives, including phenanthren-2-ol, were formed with high yields and selectivity, as supported by mechanistic investigations and DFT calculations .

Application 4: Chiroptical Materials

  • Summary of Application : Phenanthren-2-ol derivatives are used in the development of chiroptical materials due to their unique optical properties .
  • Results : The development of these materials has potential applications in asymmetric catalysis, molecular recognition, and molecular machines .

Application 5: Biological Activity

  • Summary of Application : Phenanthren-2-ol and its derivatives are explored for their biological activity and potential as bioactive agents .
  • Results : The compounds have shown promise in various biological applications, although specific outcomes are not detailed in the available literature .

Application 6: Asymmetric Catalysis

  • Summary of Application : Phenanthren-2-ol derivatives are utilized in asymmetric catalysis to induce chirality in chemical reactions .
  • Results : The use of these catalysts has led to the development of methods with high enantioselectivity and efficiency .

Application 7: Nonporous Adaptive Crystal Formation

  • Summary of Application : The study involves the design and synthesis of a new macrocycle, phenanthren2arene, which forms nonporous adaptive crystals with high benzene adsorption capacity .
  • Methods of Application :
    • Materials : Phenanthren2arene
  • Results : The crystals showed significant benzene adsorption capacity, indicating potential for applications in gas storage and separation .

Application 8: Chiral Molecular Recognition

  • Summary of Application : Phenanthren-2-ol derivatives are used for chiral molecular recognition due to their helical chirality .
  • Results : The compounds were effective in chiral recognition, which could be useful in enantioselective catalysis and sensor design .

Application 9: Molecular Machines

  • Summary of Application : The helical structure of phenanthren-2-ol derivatives makes them suitable for constructing molecular machines .
  • Results : The synthesized molecular machines demonstrated controlled motion and could have applications in nanoscale devices .

Application 10: Helically Chiral Chemicals

  • Summary of Application : Large-scale preparations of helically chiral chemicals, including 4helicenes, have been achieved using phenanthren-2-ol derivatives .
  • Results : The scalability and practicality of the protocol were demonstrated, making it suitable for industrial applications .

Safety And Hazards

Phenanthren-2-ol is considered hazardous. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Future research could explore novel pathways for the oxidation of Phenanthren-2-ol, giving unprecedented structures and derivatives . Further studies could also investigate the practical applications and potential uses of Phenanthren-2-ol in various fields.

properties

IUPAC Name

phenanthren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWLZGITFNGGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052722
Record name Phenanthren-2-ol
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenanthren-2-ol

CAS RN

605-55-0
Record name 2-Hydroxyphenanthrene
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Record name Phenanthren-2-ol
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Record name 2-Phenanthrol
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Record name PHENANTHREN-2-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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